![molecular formula C11H14N2O5S B1346446 [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid CAS No. 4703-34-8](/img/structure/B1346446.png)

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid

説明

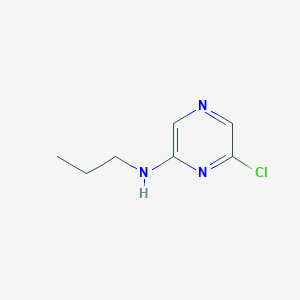

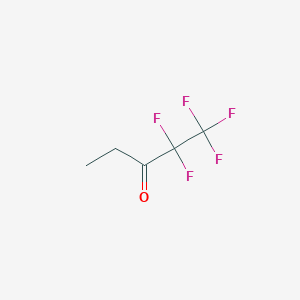

“[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid” is a chemical compound with the molecular formula C11H14N2O5S . It is also known by its IUPAC name, 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14N2O5S . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 286.30 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

科学的研究の応用

1. Synthesis of Chiral Vinylogous Sulfonamidopeptides

This compound is used in the synthesis of chiral vinylogous amino sulfonic acids and their subsequent conversion into various peptides, including vs-dipeptides, vs-tripeptides, and vs-tetrapeptides. These processes involve complex reactions starting from α-amino acids and leading to the formation of sulfonyl chlorides, which are key intermediates (Gennari et al., 1998).

2. Hydrogen Bond Studies in Substituted N-(2-Hydroxyphenyl) Acetamides

The compound plays a crucial role in the formation of hydrogen bonds in solution, as evidenced in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. These compounds, characterized by various spectroscopic methods, demonstrate the presence of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).

3. Synthesis and Characterization of Poly(azo-ester-imide)s

This compound contributes to the synthesis of optically active poly(azo-ester-imide)s through interfacial polycondensation, resulting in polymers with high yields, good inherent viscosities, optical activities, and thermal stabilities (Hajipour et al., 2009).

4. Dimroth Rearrangements in Heterocyclic Compounds

It plays a role in Dimroth rearrangements in the synthesis of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles and v-triazolo[4,5-d]pyrimidines, involving heating and acylation processes. This demonstrates its utility in the generation of various heterocyclic compounds (Sutherland & Tennant, 1971).

5. Stability Studies in Anticancer Agents

This compound is studied for its stability and degradation mechanism in experimental anticancer agents, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid. Research into the stability of such compounds helps in the development of more effective and stable anticancer drugs (Pretzer & Repta, 1987).

6. Membrane Concentration and Separation Studies

The compound is involved in the study of membrane concentration and separation of amino acids in organic solvents, highlighting its significance in the field of separation science and technology (Reddy et al., 1996).

7. Synthesis of N-Alkylated and N-Acylated Derivatives

This compound is used in the synthesis of N-alkylated and N-acylated derivatives of 1,2-thiazetidine-3-acetic acid 1,1-dioxide, which has applications in the development of various “β-sultam peptides” (Roehrich et al., 2004).

作用機序

Target of Action

Similar compounds have been found to act via theneurotensin receptor type 2 (NTS2) . NTS2 is known to be active in animal models of acute and chronic pain .

Mode of Action

It’s worth noting that compounds acting via nts2 are known to behave like the endogenous ligand neurotensin in the functional assay .

Biochemical Pathways

Compounds acting via nts2 are known to be active in animal models of acute and chronic pain , suggesting that they may influence pain signaling pathways.

Result of Action

Compounds acting via nts2 are known to be active in animal models of acute and chronic pain , suggesting that they may have analgesic effects.

特性

IUPAC Name |

2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-8-2-4-9(5-3-8)19(17,18)13-6-10(14)12-7-11(15)16/h2-5,13H,6-7H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESILPKULCPDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963727 | |

| Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid | |

CAS RN |

4703-34-8 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC145153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)